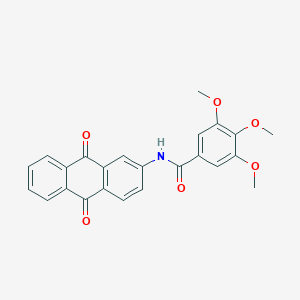![molecular formula C21H21N3O B5206656 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine](/img/structure/B5206656.png)
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine, also known as P5, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders. The compound is a small molecule inhibitor of a protein called MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53.
作用機序
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine is a small molecule inhibitor of MDM2, which is known to play a critical role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine activates the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells. In addition, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation in various tissues.
Biochemical and Physiological Effects:
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to have various biochemical and physiological effects in different tissues and cell types. In cancer cells, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine induces cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine protects against oxidative stress and inflammation by activating the Nrf2 pathway. In cardiac tissue, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine improves cardiac function and reduces inflammation by inhibiting MDM2.
実験室実験の利点と制限
One of the main advantages of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine for lab experiments is its specificity for MDM2, which allows for the selective inhibition of this protein without affecting other cellular processes. In addition, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine. One area of interest is the development of more potent and selective inhibitors of MDM2, which could lead to improved therapeutic outcomes in cancer and other diseases. Another area of interest is the investigation of the potential synergistic effects of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine with other drugs or therapies, which could enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine could improve its solubility and bioavailability, which would facilitate its translation to clinical use.
合成法
The synthesis of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine involves several steps, including the preparation of the starting materials, the coupling of the two biphenyl fragments, and the final formation of the piperidine ring. The synthesis method is a multi-step process that requires expertise in organic chemistry and access to specialized equipment and reagents. The yield of 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine can vary depending on the specific conditions used in the synthesis, but typically ranges from 50-70%.
科学的研究の応用
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurodegenerative diseases, and cardiovascular disorders. In cancer research, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to inhibit the growth of tumor cells by activating the p53 pathway, which leads to cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to protect neurons from oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cardiovascular research, 1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
特性
IUPAC Name |
piperidin-1-yl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(24-13-2-1-3-14-24)17-9-7-16(8-10-17)18-5-4-6-19(15-18)20-11-12-22-23-20/h4-12,15H,1-3,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESPKWXXRDRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3'-(1H-pyrazol-3-yl)-4-biphenylyl]carbonyl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5206573.png)
![N~2~-(4-ethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5206575.png)
![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-4-oxopentanamide](/img/structure/B5206606.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![N-(2,3-dihydro-1H-inden-5-yl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5206630.png)
![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B5206638.png)

![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B5206682.png)